molecular formula C12H17ClN2O3S B3372808 2-chloro-N-(4-{[isopropyl(methyl)amino]sulfonyl}phenyl)acetamide CAS No. 929973-49-9

2-chloro-N-(4-{[isopropyl(methyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B3372808
CAS RN: 929973-49-9
M. Wt: 304.79 g/mol
InChI Key: YUJNROMKMCDRAM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[isopropyl(methyl)amino]sulfonyl}phenyl)acetamide is a chemical compound with the molecular formula C12H17ClN2O3S and a molecular weight of 304.79 . It is a specialty product used for proteomics research .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 198.55°C, and the predicted boiling point is 469.92°C . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.57 .

Scientific Research Applications

Anti-Inflammatory Activity

This compound has been synthesized and its in vitro anti-inflammatory activity has been evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor effects . This suggests that our compound, which is a derivative of coumarin, may also have potential antitumor applications.

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV effects . This opens up the possibility of using our compound in the research and treatment of HIV.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of coumarin derivatives have been well-documented . This implies that our compound could be used in the development of new antibacterial and antifungal agents.

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant effects, specifically as inhibitors of the enzyme VKOR (vitamin K epoxide reductase) . This suggests potential applications of our compound in the treatment of blood clotting disorders.

Triglyceride-Lowering Activity

Coumarin derivatives have been found to have triglyceride-lowering effects . This suggests that our compound could be used in the research and treatment of conditions related to high triglyceride levels, such as heart disease.

Central Nervous System Stimulant

Coumarin derivatives have been found to have central nervous system stimulant effects . This suggests potential applications of our compound in the treatment of conditions related to the central nervous system.

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that our compound could be used in the research and treatment of conditions related to oxidative stress.

properties

IUPAC Name

2-chloro-N-[4-[methyl(propan-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-9(2)15(3)19(17,18)11-6-4-10(5-7-11)14-12(16)8-13/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJNROMKMCDRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159534
Record name 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[methyl(propan-2-yl)sulfamoyl]phenyl}acetamide

CAS RN

929973-49-9
Record name 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-[[methyl(1-methylethyl)amino]sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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